molecular formula C6H3BrN2 B014956 5-Bromo-2-Cyanopyridine CAS No. 97483-77-7

5-Bromo-2-Cyanopyridine

Cat. No. B014956
Key on ui cas rn: 97483-77-7
M. Wt: 183.01 g/mol
InChI Key: DMSHUVBQFSNBBL-UHFFFAOYSA-N
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Patent
US08648103B2

Procedure details

Sodium hydride (1.44 g, 33 mmol) was dissolved in DMF (20 mL), and 4-methoxybenzyl alcohol (3.74 mL, 33 mmol) was then added to the solution under a nitrogen atmosphere and under ice cooling. The obtained mixture was stirred at room temperature for 30 minutes. Thereafter, 5-bromo-2-cyanopyridine (4.58 g, 25 mmol) was added to the reaction solution, and the obtained mixture was further stirred at room temperature for 30 minutes. Thereafter, water was added to the reaction solution, and it was then extracted with ethyl acetate and washed with water. The water layers were combined and extracted with methylene chloride. The organic layers were combined, were dried over sodium sulfate, and were then concentrated. The obtained residue was recrystallized from ethyl acetate, so as to obtain the title compound (3.57 g, yield: 60%) in the form of yellow crystals.
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step Two
Quantity
4.58 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[CH:7][CH:6]=1.Br[C:14]1[CH:15]=[CH:16][C:17]([C:20]#[N:21])=[N:18][CH:19]=1.O>CN(C=O)C>[C:20]([C:17]1[CH:16]=[CH:15][C:14]([O:10][CH2:9][C:8]2[CH:11]=[CH:12][C:5]([O:4][CH3:3])=[CH:6][CH:7]=2)=[CH:19][N:18]=1)#[N:21] |f:0.1|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.74 mL
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Step Three
Name
Quantity
4.58 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the obtained mixture was further stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
were then concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=NC=C(C=C1)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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